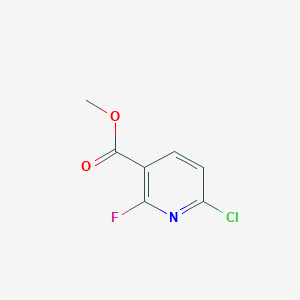

Methyl 6-chloro-2-fluoronicotinate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 6-chloro-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBMCQOUBIVORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732318 | |

| Record name | Methyl 6-chloro-2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093880-34-2 | |

| Record name | Methyl 6-chloro-2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Mode of Action

It is known that many nicotinic acid derivatives, such as methyl nicotinate, act as peripheral vasodilators. They are thought to promote the release of prostaglandin D2, which acts locally due to its short half-life

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be bbb permeant. Its Log Kp (skin permeation) is -5.97 cm/s

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. .

Biologische Aktivität

Methyl 6-chloro-2-fluoronicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of existing research.

This compound is a derivative of nicotinic acid, characterized by the following chemical formula:

This compound features a chloro and a fluoro substituent on the pyridine ring, which can significantly influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance:

- In vitro studies have shown that derivatives of nicotinates can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- IC50 values for related compounds against several cancer cell lines (e.g., HepG2, A549) ranged from 0.3 to 40.7 μM, indicating promising anticancer activity .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. The following mechanisms are proposed:

- BCL6 Inhibition : Compounds that inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers, may also be influenced by this compound. BCL6 overexpression is associated with malignant B cell proliferation, making it a target for therapeutic intervention .

- Matrix Metalloproteinases (MMPs) : Some studies indicate that similar compounds exhibit anti-inflammatory properties by inhibiting MMPs, which play roles in tumor progression and metastasis .

Synthesis and Testing

A notable study synthesized this compound using various chemical reactions, demonstrating an efficient pathway for producing this compound. The synthetic route involved:

- Acylation reactions followed by cyclization processes to yield derivatives with enhanced biological properties.

- The final products were evaluated for their biological activities, including their effects on cancer cell lines.

Comparative Analysis Table

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | IC50 (μM) | Targeted Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | HepG2 | BCL6 Inhibition |

| Compound A | 0.3 | HepG2 | Apoptosis Induction |

| Compound B | 5.9 | HCT116 | MMP Inhibition |

| Compound C | 17 | A549 | Cell Cycle Arrest |

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary safety assessments indicate potential irritations upon contact with skin or eyes. Further toxicological studies are necessary to establish a comprehensive safety profile .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 6-chloro-2-fluoronicotinate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural similarity to nicotinic acid derivatives suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for various neurological processes.

Potential Therapeutic Uses

- Neurological Disorders : Research indicates that compounds interacting with nAChRs may have implications in treating conditions such as Alzheimer's disease and schizophrenia.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound could exhibit anti-inflammatory effects, making it a candidate for further pharmacological exploration.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to modify its structure to create derivatives with varied biological activities.

Synthetic Routes

The synthesis of this compound typically involves:

- Esterification Reactions : The compound can be synthesized through the esterification of 6-chloro-2-fluoronicotinic acid using methanol in the presence of an acid catalyst.

- Functional Group Modifications : It can undergo various reactions to introduce different functional groups, enhancing its utility in drug development.

Synthesis of Nicotinic Acid Derivatives

A study published in European Journal of Medicinal Chemistry demonstrated the use of this compound as an intermediate for synthesizing novel nicotinic acid derivatives with improved receptor selectivity and potency against certain types of cancer cells .

| Compound | Method Used | Yield (%) | Biological Activity |

|---|---|---|---|

| Nicotinic Derivative A | Esterification | 85% | Inhibitory on cancer cell lines |

| Nicotinic Derivative B | Nucleophilic substitution | 78% | Neuroprotective effects |

Agrochemical Applications

This compound has also been explored for its potential applications in agrochemicals. A patent describes its use as an intermediate for developing herbicides and pesticides, leveraging its structural properties to enhance efficacy against specific pests .

Vergleich Mit ähnlichen Verbindungen

Methyl 6-Chloronicotinate

- Structure : Differs by lacking the fluorine substituent at position 2.

- Applications: Used in the determination of acetamiprid (a neonicotinoid insecticide) and its metabolites in crops and soil .

6-Chloro-2-Fluoronicotinic Acid

- Structure : The carboxylic acid analog of the target compound (ester vs. acid).

- Similarity Score : 0.79 (based on structural similarity metrics) .

- Implications : The free carboxylic acid group increases hydrophilicity, making it less suitable for lipid membrane penetration in biological systems compared to the methyl ester.

Ethyl 2-Chloro-6-Methoxynicotinate

Methyl 6-Chloro-2-(4-Fluorophenyl)Nicotinate

- Structure : Features a 4-fluorophenyl substituent at position 2 instead of fluorine.

2-Fluoro-5-Methylnicotinic Acid

- Structure : Methyl group at position 5 (vs. chlorine at 6) and a carboxylic acid group.

- Similarity Score : 0.85 (highest among listed analogs) .

- Reactivity : The methyl group at position 5 may hinder steric interactions in synthesis compared to the chlorine at position 6 in the target compound.

Comparative Data Table

Key Findings

Fluorine vs. Chlorine Effects: Fluorine at position 2 increases electronic withdrawal, enhancing metabolic stability compared to non-fluorinated analogs like methyl 6-chloronicotinate .

Ester vs. Acid : Methyl esters (e.g., target compound) offer better cell permeability than carboxylic acids (e.g., 6-chloro-2-fluoronicotinic acid) but require hydrolysis for activation in prodrug systems .

Substituent Position : Chlorine at position 6 (target compound) provides distinct steric effects compared to methyl at position 5 in 2-fluoro-5-methylnicotinic acid, impacting synthetic pathways and binding interactions .

Q & A

Q. Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in publications?

- Methodological Answer : Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals. Provide raw data in supplementary materials and reference deuterated solvent peaks (e.g., DMSO-d at δ 39.5 ppm for ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.